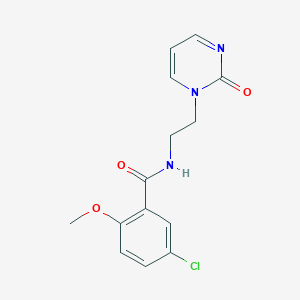

5-chloro-2-methoxy-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide

Description

5-Chloro-2-methoxy-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide is a benzamide derivative featuring a 5-chloro-2-methoxybenzoyl group linked via an ethyl chain to a 2-oxopyrimidin-1(2H)-yl moiety.

Properties

IUPAC Name |

5-chloro-2-methoxy-N-[2-(2-oxopyrimidin-1-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClN3O3/c1-21-12-4-3-10(15)9-11(12)13(19)16-6-8-18-7-2-5-17-14(18)20/h2-5,7,9H,6,8H2,1H3,(H,16,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYFRQTVLEIMPMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NCCN2C=CC=NC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide typically involves the following steps:

Starting Materials: The synthesis begins with 5-chloro-2-methoxybenzoic acid and 2-(2-oxopyrimidin-1(2H)-yl)ethylamine.

Activation of Carboxylic Acid: The carboxylic acid group of 5-chloro-2-methoxybenzoic acid is activated using a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Amide Formation: The activated carboxylic acid reacts with 2-(2-oxopyrimidin-1(2H)-yl)ethylamine to form the desired benzamide.

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a

Biological Activity

5-Chloro-2-methoxy-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research and pharmacology. This article synthesizes current research findings, including biological evaluations, structure-activity relationships, and case studies related to this compound.

Chemical Structure and Properties

The molecular structure of 5-chloro-2-methoxy-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide can be represented as follows:

- Molecular Formula : C₁₄H₁₅ClN₂O₂

- Molecular Weight : 288.74 g/mol

- IUPAC Name : 5-chloro-2-methoxy-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide

This compound features a chloro group, a methoxy group, and a pyrimidine moiety that are crucial for its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The following table summarizes key findings:

| Study | Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|---|

| MCF-7 (breast cancer) | 12.5 | Induction of apoptosis | |

| A549 (lung cancer) | 15.3 | Cell cycle arrest | |

| HeLa (cervical cancer) | 10.1 | Inhibition of proliferation |

These results indicate that 5-chloro-2-methoxy-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide exhibits promising cytotoxic effects against multiple cancer types.

The mechanism by which this compound exerts its biological activity involves several pathways:

- Apoptosis Induction : The compound activates intrinsic apoptotic pathways, leading to increased expression of pro-apoptotic proteins and decreased expression of anti-apoptotic proteins.

- Cell Cycle Arrest : It has been observed to cause G1 phase arrest in cancer cells, thus preventing further proliferation.

- Inhibition of Key Enzymes : The compound may inhibit specific kinases involved in cell signaling pathways that promote tumor growth.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy and specificity of this compound. Modifications to the benzamide backbone and the pyrimidine moiety have been explored:

- Chloro Substitution : The presence of the chloro group at position 5 enhances lipophilicity, potentially improving cell membrane penetration.

- Methoxy Group : The methoxy group at position 2 contributes to increased solubility and bioavailability.

Case Studies

Several case studies have documented the therapeutic potential of this compound:

- Study on MCF-7 Cells : A detailed investigation into the effects on MCF-7 cells revealed that treatment with 5-chloro-2-methoxy-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide resulted in a significant reduction in cell viability, with flow cytometry analyses confirming increased apoptosis rates.

- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to controls, indicating its potential for therapeutic application in oncology.

Comparison with Similar Compounds

Heterocyclic Modifications

- Pyrimidinone vs. Pyridine: The substitution of 2-oxopyrimidin-1(2H)-yl (target compound) with 2-oxopyridin-1(2H)-yl (compound 1c) alters electronic properties and binding affinity. Pyridinyl derivatives like 1c exhibit FXa inhibition, while pyrimidinone-containing analogs may favor interactions with inflammasome components .

- Sulfonamide vs. Amide Linkages: The sulfamoylphenyl group in 16673-34-0 enhances solubility and confers NLRP3 inhibitory activity, whereas the pyrimidinone-ethylamide group in the target compound may prioritize membrane permeability for intracellular targets .

Substituent Effects

Pharmacological Profiles

- NLRP3 Inhibition: 16673-34-0 demonstrates efficacy in reducing infarct size in myocardial ischemia models at nanomolar concentrations, suggesting the target compound’s pyrimidinone group could be optimized for similar anti-inflammatory pathways .

- FXa Inhibition : Anthranilamide derivatives (e.g., 1c) achieve submicromolar IC₅₀ values against FXa, highlighting the importance of the oxopyridinyl group for anticoagulant activity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 5-chloro-2-methoxy-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide?

- Answer : The compound is typically synthesized via cyclization or coupling reactions. For instance, a pyrimidinone moiety can be introduced through cyclization using phosphoryl chloride (POCl₃) under reflux conditions (80–120°C), as demonstrated in analogous benzamide derivatives . Another approach involves coupling 5-chloro-2-methoxybenzoic acid with a pre-synthesized 2-(2-oxopyrimidin-1(2H)-yl)ethylamine intermediate using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) .

- Key Considerations :

- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane).

- Yield optimization by adjusting stoichiometry and reaction time.

Q. How is the structural identity of this compound confirmed in academic research?

- Answer : Multi-spectral analysis is standard:

- IR spectroscopy : Confirm carbonyl (C=O) stretches at ~1680–1700 cm⁻¹ (amide) and ~1650 cm⁻¹ (pyrimidinone) .

- NMR :

- ¹H NMR : Methoxy protons (~δ 3.8–4.0 ppm), aromatic protons (δ 6.8–8.2 ppm), and pyrimidinone NH (δ ~10–12 ppm, broad) .

- ¹³C NMR : Carbonyl carbons (amide: ~165–170 ppm; pyrimidinone: ~155–160 ppm) .

- Mass spectrometry (ESI-MS) : Molecular ion peak matching the theoretical molecular weight (e.g., m/z ~335.8 for C₁₅H₁₅ClN₃O₃) .

Q. What analytical techniques are used to assess purity and stability?

- Answer :

- HPLC : Reverse-phase C18 column, mobile phase (acetonitrile/water with 0.1% formic acid), retention time consistency .

- Thermogravimetric analysis (TGA) : Determine decomposition temperature (typically >200°C for similar benzamides) .

- Stability studies : Accelerated degradation under heat (40–60°C), light, and humidity to identify degradation products .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

- Answer : Discrepancies often arise from tautomerism (e.g., keto-enol in pyrimidinone) or dynamic NMR effects. Strategies include:

- Variable-temperature NMR : Observe signal coalescence at higher temps (e.g., 40–60°C) to confirm tautomeric equilibria .

- 2D NMR (COSY, HSQC) : Assign overlapping aromatic protons and verify coupling patterns .

- X-ray crystallography : Definitive confirmation via single-crystal analysis (e.g., CCDC deposition codes for analogous compounds) .

Q. What experimental design principles apply to structure-activity relationship (SAR) studies for this compound?

- Answer : Focus on modifying key substituents to evaluate biological activity (e.g., kinase inhibition):

- Pyrimidinone ring : Replace oxygen with sulfur or alter substituents at positions 2 and 4 .

- Benzamide moiety : Vary methoxy/cl substituent positions to assess steric and electronic effects .

- Biological assays : Use dose-response curves (IC₅₀ values) in enzyme inhibition assays (e.g., EGFR tyrosine kinase) and validate with negative controls .

Q. How can synthetic yields be optimized for scale-up without compromising purity?

- Answer :

- Catalyst screening : Test palladium catalysts (e.g., Pd/C) for coupling steps or acid catalysts (e.g., p-toluenesulfonic acid) for cyclization .

- Solvent optimization : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to improve recyclability .

- In-line analytics : Use FTIR or Raman spectroscopy for real-time reaction monitoring .

Q. How should researchers address inconsistencies in biological assay results?

- Answer : Contradictions may arise from compound solubility, assay interference, or metabolite activity. Mitigation steps:

- Solubility enhancement : Use co-solvents (DMSO ≤1%) or formulate as nanoparticles .

- Counter-screening : Test against off-target enzymes (e.g., COX-2) to rule out non-specific effects .

- Metabolite profiling : LC-MS/MS to identify active metabolites in cell lysates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.